1,3-DIMETHYL-8-[(4-METHYLPIPERIDIN-1-YL)METHYL]-7-[2-(MORPHOLIN-4-YL)ETHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
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Overview
Description
1,3-DIMETHYL-8-[(4-METHYLPIPERIDIN-1-YL)METHYL]-7-[2-(MORPHOLIN-4-YL)ETHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-8-[(4-METHYLPIPERIDIN-1-YL)METHYL]-7-[2-(MORPHOLIN-4-YL)ETHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. The starting materials are usually simple purine derivatives, which undergo various modifications to introduce the desired functional groups.
Step 1: Alkylation of the purine core to introduce the 1,3-dimethyl groups.
Step 2: Introduction of the piperidin-1-ylmethyl group through nucleophilic substitution.
Step 3: Addition of the morpholin-4-yl-ethyl group via a similar substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-8-[(4-METHYLPIPERIDIN-1-YL)METHYL]-7-[2-(MORPHOLIN-4-YL)ETHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new alkyl or acyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-8-[(4-METHYLPIPERIDIN-1-YL)METHYL]-7-[2-(MORPHOLIN-4-YL)ETHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The compound may modulate the activity of these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Adenosine: A naturally occurring purine nucleoside with various physiological roles.
Uniqueness
1,3-DIMETHYL-8-[(4-METHYLPIPERIDIN-1-YL)METHYL]-7-[2-(MORPHOLIN-4-YL)ETHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of piperidinyl and morpholinyl groups is not commonly found in other purine derivatives, potentially leading to unique interactions and applications.
Properties
IUPAC Name |
1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-morpholin-4-ylethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N6O3/c1-15-4-6-25(7-5-15)14-16-21-18-17(19(27)23(3)20(28)22(18)2)26(16)9-8-24-10-12-29-13-11-24/h15H,4-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YELNRVHIBSNVLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=NC3=C(N2CCN4CCOCC4)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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